2-Chloroethoxytrimethylsilane

Description

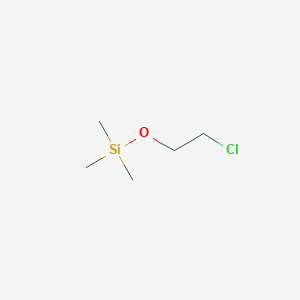

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIMFTWFNLSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294467 | |

| Record name | 2-Chloroethoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18157-17-0 | |

| Record name | 18157-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloroethoxytrimethylsilane

Laboratory-Scale Synthesis Protocols for 2-Chloroethoxytrimethylsilane

The laboratory synthesis of this compound is a well-established procedure primarily involving the silylation of 2-chloroethanol (B45725). This process requires careful control of reagents and conditions to achieve high purity and yield.

The principal laboratory method for synthesizing this compound is the reaction between trimethylsilyl (B98337) chloride (TMSCl) and 2-chloroethanol. The fundamental mechanism is a nucleophilic substitution at the silicon center. The oxygen atom of the hydroxyl group in 2-chloroethanol acts as a nucleophile, attacking the electrophilic silicon atom of trimethylsilyl chloride. This forms a transition state which then collapses, resulting in the formation of the desired silyl (B83357) ether and hydrogen chloride (HCl) as a byproduct.

Optimization of this reaction hinges on several factors. The molar ratio of the reactants is crucial; a slight excess of trimethylsilyl chloride can be used to ensure complete conversion of the alcohol, but significant excess can complicate purification. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the moisture-sensitive trimethylsilyl chloride and the product.

Table 1: Reactant Properties and Roles

| Compound | Formula | Role | Key Consideration |

| Trimethylsilyl Chloride | (CH₃)₃SiCl | Silylating Agent | Highly reactive, moisture-sensitive |

| 2-Chloroethanol | HOCH₂CH₂Cl | Substrate (Alcohol) | Source of the chloroethoxy group |

| This compound | (CH₃)₃Si-O-CH₂CH₂Cl | Product | Target silyl ether |

| Hydrogen Chloride | HCl | Byproduct | Acidic, must be neutralized to drive equilibrium |

Triethylamine (B128534) (Et₃N) is a commonly employed base for this purpose. researchgate.net It reacts with HCl to form triethylammonium (B8662869) chloride, a salt that is often insoluble in the reaction solvent and can be easily removed by filtration.

(CH₃)₃SiCl + HOCH₂CH₂Cl + Et₃N → (CH₃)₃Si-O-CH₂CH₂Cl + Et₃NH⁺Cl⁻

The choice of base and its purity can influence the reaction's selectivity. While triethylamine is effective, other non-nucleophilic bases like pyridine (B92270) or diisopropylethylamine can also be used. The base must be strong enough to deprotonate the alcohol or scavenge HCl effectively but not so strong as to cause unwanted side reactions. The catalytic system's efficiency is dependent on its ability to facilitate the forward reaction without promoting the degradation of reactants or products. researchgate.net

The selection of an appropriate solvent and the maintenance of a specific temperature range are critical for the successful synthesis of this compound.

Solvent Effects: The reaction is typically conducted in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether. Aprotic solvents are essential because protic solvents (like water or alcohols) would competitively react with trimethylsilyl chloride. The solvent's polarity can influence the reaction rate, but its primary role is to dissolve the reactants and facilitate their interaction in a controlled environment.

Temperature Regimes: The silylation reaction is exothermic. Therefore, careful temperature control is necessary to prevent runaway reactions and minimize the formation of byproducts. The reaction is often initiated and carried out at a reduced temperature, typically in the range of 0-5°C, by using an ice bath. Maintaining a low temperature reduces the rate of potential side reactions, such as the self-condensation of reactants or degradation of the product, leading to higher purity. After the initial addition of reagents, the reaction may be allowed to slowly warm to room temperature to ensure completion.

Table 2: Optimized Reaction Conditions

| Parameter | Condition | Rationale |

| Temperature | 0–5°C | Controls exothermicity, minimizes side reactions. |

| Solvent | Aprotic (e.g., THF, DCM) | Prevents reaction with solvent, dissolves reactants. |

| Catalyst/Base | Triethylamine | Neutralizes HCl byproduct, drives reaction forward. |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents hydrolysis of TMSCl and product. |

Following the reaction, a workup and purification sequence is required to isolate the pure product. The typical workup involves filtering off the precipitated ammonium (B1175870) salt (e.g., triethylammonium chloride). The filtrate is then washed, often with a mild aqueous solution, to remove any remaining water-soluble impurities.

Purification: The primary method for purifying the crude this compound is fractional distillation under reduced pressure. Distillation separates the product from the solvent, any unreacted starting materials, and higher-boiling impurities based on differences in boiling points. The boiling point of this compound is approximately 134°C at atmospheric pressure. sigmaaldrich.com

Characterization: To confirm the identity and purity of the synthesized compound, several analytical techniques are employed:

Gas Chromatography (GC): Used to assess the purity of the distilled product by separating it from any residual volatile impurities. nist.gov

Mass Spectrometry (MS): Provides information on the molecular weight (152.70 g/mol ) and fragmentation pattern, confirming the compound's structure. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to verify the chemical structure by identifying the different types of protons and carbons and their connectivity.

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the Si-O-C linkage and the C-Cl bond, and the absence of the O-H band from the starting alcohol.

Industrial Production Methods for this compound

The large-scale manufacturing of this compound leverages the same fundamental chemistry as laboratory-scale synthesis but incorporates strategies for process optimization to ensure efficiency, cost-effectiveness, and safety.

Industrial production focuses on maximizing throughput and yield while minimizing costs and waste. The synthesis, based on the reaction of trimethylsilyl chloride and 2-chloroethanol, is optimized for a large-scale environment.

Key optimization strategies include:

Reactor Design: Utilizing large, jacketed glass-lined or stainless steel reactors capable of handling corrosive materials like HCl and managing the exothermic nature of the reaction through efficient heat exchange systems.

Raw Material Management: Sourcing high-purity raw materials at a low cost is critical. The process may include in-line monitoring of reactant concentrations to allow for precise stoichiometric control.

Automated Process Control: Implementing automated systems to control reagent addition rates, temperature, and pressure. This ensures batch-to-batch consistency and enhances safety by minimizing manual intervention. nih.gov

Waste Management and Solvent Recycling: Developing protocols for the treatment and disposal of waste streams, particularly the ammonium salt byproduct. Where feasible, solvents are recovered and recycled to reduce both cost and environmental impact. The shift towards continuous flow processes, as opposed to traditional batch processing, is an emerging trend that can offer improved safety, efficiency, and scalability for chemical manufacturing. nih.govmdpi.com

Engineering Challenges and Solutions in High-Yield Production of this compound

The conventional and most common industrial synthesis of this compound involves the reaction of trimethylchlorosilane with 2-chloroethanol. A tertiary amine, typically triethylamine, is used as a base to neutralize the hydrogen chloride (HCl) byproduct. While the chemistry is straightforward, scaling this process for high-yield industrial production presents several engineering hurdles.

Key Engineering Challenges:

Exothermic Reaction Control: The silylation reaction is exothermic, necessitating robust thermal management systems to maintain the optimal temperature range of 0–5°C. Deviation from this temperature can lead to an increase in side reactions, such as the formation of hexamethyldisiloxane (B120664) through the reaction of trimethylchlorosilane with any residual moisture, thereby reducing the yield and purity of the desired product. Large-scale reactors require efficient cooling jackets and potentially internal cooling coils to manage heat dissipation effectively.

Anhydrous Conditions: Silylating agents are highly sensitive to moisture. registech.com Any water present in the reactants or the reaction vessel will readily react with trimethylchlorosilane, leading to the formation of unwanted byproducts and a reduction in yield. Maintaining strictly anhydrous conditions on an industrial scale requires specialized equipment for drying solvents and reactants, as well as operating within a closed system under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture ingress.

Purification: Achieving high purity (typically >98%) requires fractional distillation to separate the final product from unreacted starting materials, solvents, and any soluble byproducts. The design of the distillation column, including the number of theoretical plates and the reflux ratio, must be carefully optimized to achieve the desired purity without causing thermal degradation of the product.

Solutions and Process Optimization:

To overcome these challenges, industrial production focuses on rigorous process optimization. This includes the precise control of reactant addition rates to manage the exotherm, the use of automated systems for temperature and pressure monitoring, and the implementation of robust solid-liquid separation technologies. Some processes may utilize tower reactors, which can offer better control over reaction conditions and minimize the buildup of byproducts compared to standard batch reactors. google.com Continuous flow reactors are also an emerging solution, offering superior heat and mass transfer, which can lead to higher yields and improved safety for such exothermic reactions.

| Parameter | Conventional Range/Method | Engineering Solution for High-Yield |

| Temperature | 0–5°C | Advanced reactor cooling systems, controlled reactant addition rate |

| Byproduct | Triethylamine hydrochloride | Slurry-handling reactors, efficient filtration systems |

| Atmosphere | Inert (Nitrogen) | Closed systems, use of thoroughly dried solvents and reactants |

| Purification | Fractional Distillation | Optimized multi-stage distillation columns |

Emerging Synthetic Approaches Towards this compound and Its Derivatives

While the traditional method is well-established, research into alternative synthetic routes is driven by the desire for improved efficiency, milder reaction conditions, and better alignment with the principles of green chemistry.

Emerging research in organosilicon chemistry points toward several novel pathways that could be adapted for the synthesis of this compound.

Catalyst-Free Silylation: Recent studies have shown that the silylation of alcohols can be achieved without a catalyst by using specific solvents, such as nitromethane, to promote the reaction with silylating agents like hexamethyldisilazane (B44280) (HMDS). While not yet applied directly to this compound, this approach could eliminate the need for a base like triethylamine, thereby simplifying byproduct removal and purification steps.

Enzymatic Catalysis: The field of biocatalysis offers a promising avenue for silylation reactions. Research has demonstrated the first evidence of enzyme-catalyzed transetherification of alkoxysilanes. mdpi.comresearchgate.net Specific enzymes could potentially catalyze the reaction between a silicon source and 2-chloroethanol with high selectivity under mild, ambient conditions. This would represent a significant leap forward in creating a more sustainable synthesis process, avoiding harsh chemicals and high energy consumption.

Metal-Catalyzed Hydrosilylation: Advanced catalytic systems involving transition metals like rhodium and manganese have been developed for various silylation reactions. nju.edu.cnmdpi.com For instance, a manganese-catalyzed dehydrosilylation of alkenes offers a redox-neutral pathway. nju.edu.cn While this specific reaction is not directly applicable, the development of novel metal catalysts that could activate the Si-H bond in a precursor like trimethylsilane (B1584522) for direct reaction with 2-chloroethanol could provide an alternative, more atom-economical route than using the more reactive trimethylchlorosilane.

| Approach | Potential Advantage for this compound Synthesis | Current Status |

| Catalyst-Free Silylation | Eliminates triethylamine hydrochloride byproduct, simplifying purification. | Demonstrated for other alcohols; adaptation required. |

| Enzymatic Transetherification | Mild reaction conditions, high selectivity, biodegradable catalyst. mdpi.comresearchgate.net | Proof-of-concept for alkoxysilanes exists; specific enzyme for this reaction needs to be identified/developed. mdpi.comresearchgate.net |

| Metal-Catalyzed Routes | Potentially higher atom economy, novel reactivity. | Active area of research for various organosilanes; specific application not yet reported. nju.edu.cnmdpi.com |

Applying green chemistry principles to the synthesis of this compound is crucial for reducing its environmental footprint. Key areas of focus include atom economy and the use of greener solvents.

Atom Economy:

The atom economy is a measure of how many atoms from the reactants are incorporated into the desired product. For the standard synthesis:

Reaction: (CH₃)₃SiCl + HOCH₂CH₂Cl + (C₂H₅)₃N → (CH₃)₃SiOCH₂CH₂Cl + (C₂H₅)₃N·HCl

Calculation:

Molecular Weight of desired product ((CH₃)₃SiOCH₂CH₂Cl): 152.69 g/mol

Molecular Weight of all reactants ((CH₃)₃SiCl + HOCH₂CH₂Cl + (C₂H₅)₃N): 108.64 + 80.51 + 101.19 = 290.34 g/mol

Atom Economy = (152.69 / 290.34) * 100% = 52.6%

An atom economy of 52.6% indicates that nearly half of the atomic mass put into the reaction ends up as byproduct (triethylamine hydrochloride). docbrown.infochemistry-teaching-resources.com This highlights a significant area for improvement. Alternative routes, such as a direct catalytic addition reaction, could theoretically achieve 100% atom economy if a suitable catalyst is developed.

Green Solvents:

The conventional synthesis often employs solvents like toluene (B28343) or chloroform. These are effective but pose environmental and health concerns. Green chemistry encourages the replacement of such volatile organic compounds (VOCs) with more benign alternatives.

Potential Green Solvents: Research into greener solvents has identified several classes of compounds that could be investigated for this synthesis, including organic carbonates, supercritical fluids like CO₂, and ionic liquids. amazonaws.comacs.org The challenge lies in finding a green solvent where the reactants are sufficiently soluble and that does not interfere with the reaction. For solid-phase synthesis, which shares some principles, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been explored as greener alternatives to traditional solvents.

The adoption of greener solvents and the development of synthetic pathways with higher atom economy are critical future steps in the sustainable industrial production of this compound.

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Chloroethoxytrimethylsilane

Mechanism of Action as a Silylating Agent for 2-Chloroethoxytrimethylsilane

This compound functions as a silylating agent, a class of compounds used to introduce a silyl (B83357) group into a molecule, most commonly to protect a functional group. nih.gov The primary mechanism involves the nucleophilic attack on the silicon atom, which displaces a leaving group. In the case of silyl halides like chlorotrimethylsilane, the reaction is a type of nucleophilic substitution. nih.gov

The process for silylating an alcohol (ROH) with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism at the silicon center. libretexts.orgnih.gov The reaction is generally conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N). The mechanism involves two key steps:

Activation of the Nucleophile : The base deprotonates the alcohol, forming a more potent nucleophile, the alkoxide (RO⁻). This step also generates the conjugate acid of the base (e.g., triethylammonium (B8662869) chloride). nih.gov

Nucleophilic Attack : The alkoxide anion then attacks the electrophilic silicon atom of this compound. This attack occurs in a concerted fashion, where the new silicon-oxygen (Si-O) bond forms simultaneously as the silicon-chlorine (Si-Cl) bond breaks. nih.goved.ac.uk The reaction proceeds through a trigonal bipyramidal transition state. ed.ac.uk

While specific kinetic and thermodynamic data for silylation reactions using this compound are not extensively documented in readily available literature, the principles can be inferred from studies on analogous silylating agents and bond energy data.

Thermodynamics: The formation of silicon-oxygen (Si-O) and silicon-nitrogen (Si-N) bonds is a thermodynamically favorable process. These bonds are significantly strong, which drives the reaction forward. The Si-O bond is particularly robust, with a bond dissociation energy that can be much stronger than a typical C-O bond. beilstein-journals.org Similarly, Si-N bonds are also quite stable. beilstein-journals.org The high strength of these bonds is a primary reason why silylation is an effective method for protecting alcohols and amines. acsgcipr.org

Kinetics: The rate of silylation is influenced by several factors, including the nature of the substrate, the silylating agent, the catalyst, and the solvent. nsf.gov For this compound, the reaction kinetics are consistent with a second-order rate law, depending on the concentrations of both the nucleophile and the silylating agent, which is characteristic of an SN2 mechanism. nih.gov

Kinetic studies on similar silylation reactions have shown that the reaction order can be complex, sometimes appearing as a higher order in the silylating agent, suggesting the formation of more complex reactive intermediates. nsf.gov The presence of the oxygen atom in the chloroethoxy group of this compound has an electron-withdrawing effect, which can influence the electrophilicity of the silicon center compared to simple alkyltrimethylsilanes.

| Factor | Influence on Reaction Rate | Rationale |

| Steric Hindrance | Decreases rate | Bulky substituents on the nucleophile (e.g., tertiary vs. primary alcohol) or on the silicon atom hinder the backside attack required in the SN2 mechanism. bingol.edu.tr |

| Nucleophilicity | Increases rate | Stronger nucleophiles (e.g., alkoxides, amides) react faster than their neutral counterparts (alcohols, amines). savemyexams.com |

| Catalyst | Increases rate | Bases (e.g., triethylamine, DMAP) deprotonate the substrate, increasing its nucleophilicity. Lewis acids can also be used to enhance silylation efficiency. |

| Solvent Polarity | Variable effect | Polar aprotic solvents (e.g., THF, DCM) are often used to stabilize intermediates and are compatible with the reagents. |

The stereochemical outcome of a reaction is a critical consideration in organic synthesis. In the context of silylation using this compound, two aspects of stereochemistry are relevant: the reaction at the silicon center and the influence of the newly introduced silyl group on the substrate's stereochemistry.

The silylation reaction itself occurs at the silicon atom, which in this compound is achiral. The mechanism is a stereospecific SN2-type reaction that proceeds with inversion of configuration at the reaction center. libretexts.org However, since the silicon atom is not a stereocenter, this inversion does not produce a different enantiomer of the silylating agent.

The more significant stereochemical aspect is the role of the silyl ether as a protecting group. The introduction of a bulky trimethylsilyl (B98337) group near an existing chiral center does not change the configuration of that center. ochemtutor.com However, its presence can profoundly influence the stereochemical course of subsequent reactions by exerting steric control. nih.gov The silyl group can block one face of the molecule, directing an incoming reagent to attack from the less hindered face. This is a common strategy in diastereoselective synthesis, where a pre-existing chiral center is used to create a new one with a specific, predictable stereochemistry. masterorganicchemistry.com

One of the primary applications of silylating agents is the protection of reactive functional groups, such as alcohols and amines, to prevent them from reacting under certain conditions. nih.gov this compound can be used to convert alcohols into silyl ethers, which are generally stable under neutral or basic conditions but can be readily cleaved when desired.

The key to its utility is often chemoselectivity, which is the preferential reaction of a reagent with one functional group in the presence of others. masterorganicchemistry.com In a molecule containing multiple hydroxyl groups or a mix of hydroxyl and amino groups, this compound can exhibit selectivity based on several factors:

Steric Hindrance : The reagent will react more readily with a less sterically hindered hydroxyl group. For instance, a primary alcohol will be silylated faster than a secondary alcohol, which in turn is faster than a tertiary alcohol. This allows for the selective protection of a specific alcohol in a polyol. orgsyn.org

Nucleophilicity : The intrinsic nucleophilicity of different functional groups affects their reaction rate. Amines are generally more nucleophilic than alcohols. However, in the presence of a base, alcohols are deprotonated to form alkoxides, which are very strong nucleophiles. The choice of base and reaction conditions can therefore tune the selectivity between O-silylation and N-silylation in amino alcohols. organic-chemistry.orgsrce.hr

The chloroethoxy group itself adds another layer of functionality. Once the silyl group is in place, the chloroethyl "tail" is available for further chemical modification, a feature not present in simpler reagents like chlorotrimethylsilane.

Nucleophilic Substitution Reactions Involving the Chloroethoxy Moiety of this compound

After the silylation reaction, the resulting molecule contains a chloroethoxy group. The primary alkyl chloride within this moiety is an electrophilic center susceptible to nucleophilic substitution reactions, typically following an SN2 pathway. This allows the protected substrate to be covalently linked to other molecules or surfaces. The general reaction involves a nucleophile (Nu⁻) attacking the carbon atom bonded to the chlorine, displacing the chloride ion.

This two-step functionalization—first silylation to protect, then substitution to connect—makes this compound a useful bifunctional reagent.

The terminal chloro group of the chloroethoxy moiety can react with a wide range of nucleophiles. The rate and efficiency of this SN2 reaction depend heavily on the strength of the nucleophile. Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent used. bingol.edu.tr

A general reactivity profile with common nucleophiles is as follows:

Thiols and Thiolates (R-SH, R-S⁻) : Thiols are excellent nucleophiles for SN2 reactions. Due to the high polarizability of sulfur, they are considered "soft" nucleophiles and react readily with the "soft" electrophilic carbon of the alkyl chloride. Thiolates (the conjugate bases of thiols) are even more potent nucleophiles. mdpi.com

Amines (R-NH₂, R₂NH) : Amines are also strong nucleophiles due to the lone pair on the nitrogen atom. Primary and secondary amines readily displace the chloride to form secondary and tertiary amines, respectively. Their reactivity is generally high, though typically slightly less than corresponding thiolates. savemyexams.com

Alcohols and Alkoxides (R-OH, R-O⁻) : Alcohols are relatively weak nucleophiles but can react under forcing conditions or when deprotonated to form alkoxides. Alkoxides are strong, "hard" nucleophiles and are highly reactive in SN2 substitutions. dalalinstitute.com

| Nucleophile Class | Example | General Reactivity | Notes |

| Thiols/Thiolates | R-S⁻ | Very High | Highly polarizable, excellent nucleophiles for SN2 reactions. mdpi.com |

| Amines | RNH₂ | High | Strong nucleophiles; reactivity can be tuned by alkyl substitution. savemyexams.com |

| Alkoxides | R-O⁻ | High | Strong, hard nucleophiles; require anhydrous conditions. diva-portal.org |

| Alcohols | R-OH | Low | Weak nucleophiles; reaction is slow and often requires heat or catalysis. dalalinstitute.com |

Selectivity is paramount when a molecule possesses multiple reactive sites. This compound presents two distinct electrophilic centers: the "hard" silicon atom and the "softer" sp³-hybridized carbon attached to chlorine.

Chemoselectivity: A nucleophile reacting with this compound must choose between attacking the Si atom or the C-Cl carbon. This choice is governed by the nature of the nucleophile and the reaction conditions.

Silylation (Attack at Si) : This reaction is favored by hard nucleophiles like alcohols and amines, especially under base-catalyzed conditions (e.g., with triethylamine). The base specifically facilitates the deprotonation of the substrate (e.g., R-OH to R-O⁻), which then attacks the silicon. This is the intended pathway for using the compound as a protecting group.

Alkylation (Attack at C-Cl) : Softer, highly polarizable nucleophiles like thiolates or iodide might show a greater propensity to attack the softer carbon center of the alkyl chloride, although silylation is generally the dominant reaction pathway for this class of reagents.

Regioselectivity: Regioselectivity refers to the preference for reaction at one position over another non-equivalent position. This concept becomes critical when this compound reacts with a polyfunctional substrate, such as an amino alcohol, which contains both -OH and -NH₂ groups.

O-silylation vs. N-silylation : An amino alcohol presents two nucleophilic sites. While amines are generally more nucleophilic than alcohols, the relative acidity of the protons plays a key role. The -OH group is more acidic than the -NH₂ group and is more readily deprotonated by a base like triethylamine to form a highly nucleophilic alkoxide. Therefore, under standard silylation conditions, selective O-silylation is often achieved in the presence of an amine. organic-chemistry.org Achieving selective N-silylation would typically require pre-protection of the hydroxyl group.

Catalysis in Nucleophilic Substitution Reactions of this compound

Nucleophilic substitution reactions involving this compound are significantly influenced by the presence of catalysts. These reactions typically involve the displacement of the chloride ion by a nucleophile. The reactivity of the silicon center in this compound is somewhat diminished due to the presence of the oxygen atom, which reduces its electrophilicity compared to other chlorosilanes.

Commonly, bases such as triethylamine are employed to facilitate these substitution reactions. The role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, thereby driving the reaction forward. The general mechanism involves the attack of a nucleophile, such as an amine, alcohol, or thiol, on the silicon atom.

The choice of catalyst can be critical in directing the outcome of the reaction and preventing unwanted side reactions. For instance, in certain applications, Lewis acids like zinc chloride (ZnCl₂) or bases such as 4-dimethylaminopyridine (B28879) (DMAP) can be evaluated to optimize the reaction conditions. The temperature of the reaction is also a crucial factor, with lower temperatures often favored to minimize side reactions, although this may also slow down the reaction kinetics.

The nature of the nucleophile itself plays a significant role. Stronger nucleophiles will react more readily with the substrate. The solvent can also impact the reaction rate and mechanism. Protic solvents, for example, can solvate the nucleophile through hydrogen bonding, potentially hindering its reactivity. spcmc.ac.in In contrast, polar aprotic solvents may be preferred in some cases to enhance the nucleophilicity of the attacking species.

It is also noteworthy that in some cases, the iodide ion (I⁻) can act as a nucleophilic catalyst. spcmc.ac.in Due to its high polarizability, the iodide ion is both a good nucleophile and a good leaving group. It can displace the chloride from this compound, and the resulting iodo-silane intermediate can then react more readily with the desired nucleophile. spcmc.ac.in

Hydrolytic Behavior and Silanol (B1196071) Generation from this compound

The hydrolysis of this compound is a key chemical transformation that leads to the formation of silanol species. This process involves the reaction of the silane (B1218182) with water, resulting in the cleavage of the silicon-chlorine bond and the formation of a silicon-hydroxyl (Si-OH) bond, along with hydrochloric acid.

Hydrolysis: The substitution of the chloro group with a hydroxyl group. nih.gov

Condensation: The reaction between two silanol molecules to form a siloxane bridge (Si-O-Si) and a molecule of water. nih.gov

Further Condensation: The reaction can continue between silanol groups and other silane molecules or growing silica (B1680970) networks. nih.gov

For analogous systems like tetraethoxysilane (TEOS), hydrolysis rate constants have been reported to range significantly depending on the conditions. For instance, under acidic conditions with phosphoric acid as a catalyst, rate constants were in the range of 1.1 to 5.4 x 10² M⁻¹ sec⁻¹. nih.gov In alkaline media, using the Stöber method, hydrolysis rate constants for TEOS were found to be in the range of 1.4 to 8 x 10⁴ s⁻¹. nih.gov The activation energy for TEOS hydrolysis under specific acidic conditions was calculated to be 33.3 kJ mol⁻¹. nih.gov These values illustrate the sensitivity of hydrolysis kinetics to the reaction environment.

The thermodynamics of the hydrolysis reaction are generally favorable, driven by the formation of the stable Si-O bond.

The formation of silanol species from this compound is influenced by a variety of factors that control the rate and extent of hydrolysis and subsequent condensation reactions.

pH of the Mobile Phase: The pH of the reaction medium is a critical factor. At low pH (below 3), silanol groups tend to be in their unionized form, and hydrogen bonding interactions are dominant. pharmagrowthhub.com At higher pH levels, silanol groups can become ionized, leading to ionic exchange interactions. pharmagrowthhub.com

Surface Coverage: In the context of surface modification, lower surface coverage of the initial silane layer can lead to a higher number of accessible free silanol groups. pharmagrowthhub.com

Metal Impurities: The presence of metal impurities can enhance interactions with silanol groups. pharmagrowthhub.com

Steric Hindrance: The trimethylsilyl group in this compound provides some steric protection, which can influence its stability and reactivity compared to less hindered silanes.

Solvent: The choice of solvent can affect the solubility of the silane and the accessibility of water for hydrolysis. Polar solvents can facilitate hydrolysis.

The hydrolysis of this compound to form silanols is a fundamental step in its use for surface modification. google.com The generated silanol groups are reactive and can condense with hydroxyl groups present on the surface of various materials, such as glass, metals, or cellulose, forming stable covalent bonds. researchgate.net This process allows for the alteration of the surface properties of the material.

The nature and density of the silanol groups on the surface play a crucial role in the subsequent interactions and performance of the modified material. For instance, the presence of free silanol groups can lead to undesirable effects in applications like chromatography, causing peak tailing for basic compounds due to secondary interactions. pharmagrowthhub.com Conversely, in other applications, the presence of silanol groups can be beneficial, for example, by increasing the hydrophilicity of a surface. google.com

The controlled hydrolysis of this compound is therefore essential for achieving the desired surface properties. The conditions of the hydrolysis reaction, such as pH and catalyst presence, will directly impact the final surface chemistry and its performance characteristics. pharmagrowthhub.comresearchgate.net

Advanced Computational and Spectroscopic Mechanistic Studies of this compound Reactions

Modern computational and spectroscopic techniques offer powerful tools for elucidating the intricate details of chemical reactions involving this compound. These methods provide insights into reaction pathways, transition states, and the electronic structure of intermediates, which are often difficult to obtain through experimental means alone.

Quantum chemical calculations have become an indispensable tool for predicting and understanding chemical reactions. nih.govrsc.org These methods can be used to explore the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. arxiv.org

For a reaction involving this compound, quantum chemical calculations can be employed to:

Elucidate Reaction Mechanisms: By mapping out the reaction pathway, it is possible to determine whether a reaction proceeds through a concerted mechanism (like an Sₙ2 reaction) or a stepwise mechanism (like an Sₙ1 reaction). This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. nih.gov

Predict Reactants and Products: By exploring the reaction network, it is possible to predict the likely products of a reaction and even identify potential reactants for a desired target molecule. nih.gov Methods like the artificial force induced reaction (AFIR) can be used to systematically search for reaction pathways. nih.gov

Analyze Kinetic Feasibility: By calculating the energies of reactants, transition states, and products, the kinetic and thermodynamic feasibility of different reaction pathways can be assessed. nih.gov This allows for the prediction of which reaction pathways are most likely to occur under specific conditions.

While these calculations can be computationally expensive, especially for larger systems, they provide a level of detail that is often unattainable through experiments alone. nih.gov The insights gained from quantum chemical calculations can guide the rational design of new reactions and catalysts. rsc.org

In Situ Spectroscopic Investigations of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the direct observation and characterization of transient species, such as reaction intermediates and transition states. While the isolation of these ephemeral species is often challenging, in situ spectroscopic techniques provide a powerful arsenal (B13267) for their study under actual reaction conditions. For a molecule like this compound, which possesses multiple reactive sites, in situ spectroscopy is invaluable for dissecting the complex reaction pathways. Although specific in situ spectroscopic studies exclusively targeting this compound are not extensively documented in the literature, the well-established reactivity of this compound allows for a prospective analysis of how such investigations could be designed and what insights they might yield.

The primary reactive centers in this compound are the silicon atom, susceptible to nucleophilic attack leading to the cleavage of the Si-O bond, and the carbon atom bearing the chlorine, which can undergo nucleophilic substitution. Hydrolysis and reactions with organometallic reagents are common transformations where in situ spectroscopy could provide significant mechanistic details.

Prospective In Situ Spectroscopic Approaches:

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly suitable technique for monitoring the concentrations of reactants, products, and key intermediates in real-time. sci-hub.setandfonline.comacs.org In the case of the hydrolysis of this compound, which proceeds via the cleavage of the trimethylsilyl ether, in situ FTIR could track the disappearance of the characteristic Si-O-C stretching vibrations and the concurrent appearance of bands corresponding to the Si-OH group of the resulting silanol and the O-H stretch of the liberated 2-chloroethanol (B45725). sci-hub.se The kinetics of this process, including the potential observation of partially hydrolyzed intermediates, could be quantitatively analyzed. tandfonline.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy offers detailed structural information about species in solution. For reactions involving this compound, ¹H, ¹³C, and ²⁹Si NMR would be particularly informative. For instance, in a reaction with a Grignard reagent, ¹H NMR could monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals for the alkylated product. nih.govresearchgate.net Crucially, ²⁹Si NMR spectroscopy could be used to track the changes in the chemical environment of the silicon atom, potentially identifying intermediate silyl ether complexes with the Grignard reagent or other Lewis acidic species. researchgate.net The formation of transient silyl enol ethers in certain reaction pathways could also be detected and characterized by their unique vinyl proton and carbon signals in ¹H and ¹³C NMR spectra, respectively. nih.govresearchgate.netnih.gov

Raman Spectroscopy: In situ Raman spectroscopy can be complementary to FTIR, especially for aqueous systems and for observing vibrations of non-polar bonds. The Si-O and C-Cl bonds of this compound would have characteristic Raman shifts that could be monitored during a reaction.

Hypothetical Intermediates and Their Spectroscopic Signatures:

Based on the known reactivity of silyl ethers and alkyl chlorides, several transient species could be targeted for in situ spectroscopic detection in reactions of this compound.

One of the primary reactions of this compound is nucleophilic substitution at the carbon atom bearing the chlorine. This reaction likely proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. pressbooks.pubsolubilityofthings.com In such a concerted step, a true intermediate is not formed; instead, the reaction proceeds through a high-energy transition state. While transition states are, by definition, not directly observable as stable species, their structure and energy can be inferred from kinetic data obtained through in situ spectroscopy. pressbooks.pub By monitoring the reaction rate's dependence on the concentration of both the nucleophile and this compound, the bimolecular nature of the reaction can be confirmed.

Another key reaction is the hydrolysis of the silyl ether. This acid or base-catalyzed reaction proceeds through a series of steps. In an acid-catalyzed mechanism, protonation of the ether oxygen would form a transient oxonium ion intermediate. This could potentially be observed by a downfield shift in the ¹H NMR signals of the adjacent methylene (B1212753) groups. Subsequent nucleophilic attack by water would lead to the cleavage of the Si-O bond. journalcsij.com

In reactions with strong bases or certain nucleophiles, the formation of a pentacoordinate silicon intermediate is a possibility. Such species can be highly transient but might be detectable under specific conditions (e.g., low temperature) using ²⁹Si NMR spectroscopy, which is highly sensitive to the coordination number and geometry of the silicon atom.

The following table summarizes potential intermediates and the spectroscopic techniques that could be employed for their in situ investigation.

| Reaction Type | Plausible Intermediate / Transition State | Potential In Situ Spectroscopic Technique | Expected Spectroscopic Signature |

| Nucleophilic Substitution (SN2) | Pentavalent carbon transition state | Kinetic studies using FTIR or NMR | Second-order reaction kinetics. pressbooks.pub |

| Acid-Catalyzed Hydrolysis | Protonated oxonium ion | In situ ¹H NMR | Downfield shift of protons on carbons adjacent to the oxygen. |

| Base-Catalyzed Hydrolysis | Pentacoordinate silicon species | In situ ²⁹Si NMR | Upfield shift in the ²⁹Si NMR spectrum compared to the tetracoordinate starting material. |

| Reaction with Organometallics | Silyl ether-metal complex | In situ ¹H and ²⁹Si NMR | Changes in the chemical shifts of the trimethylsilyl protons and the silicon atom upon coordination. researchgate.net |

By applying these in situ spectroscopic methods, a more complete and dynamic picture of the chemical transformations of this compound can be developed, moving beyond the static analysis of starting materials and final products to understand the fleeting moments that govern the reaction pathway.

Applications of 2 Chloroethoxytrimethylsilane in Advanced Materials Science and Organic Synthesis

2-Chloroethoxytrimethylsilane as a Reagent in Complex Organic Synthesis

The application of this compound in organic synthesis is marked by its role as a precursor and intermediate. Its dual reactivity, stemming from the silyl (B83357) ether linkage and the carbon-chlorine bond, enables chemists to introduce the trimethylsilyl (B98337) group or to build more complex molecular architectures through nucleophilic substitution.

Directed Synthesis of Organosilicon Compounds Utilizing this compound

This compound is a key starting material for the directed synthesis of other functional organosilicon and organophosphorus compounds. researchgate.net The compound itself is typically synthesized via the reaction of trimethylsilyl chloride with 2-chloroethanol (B45725) in the presence of a base like triethylamine (B128534). Once formed, it can undergo various transformations. The chlorine atom can be displaced by nucleophiles, and the trimethylsilyl group can be removed under hydrolytic conditions, making it a versatile synthetic tool.

A notable application is in the synthesis of novel organophosphorus compounds. Research has demonstrated the reaction of aryl(dichloro)phosphines with (2-chloroethoxy)trimethylsilane to produce functionalized phosphorylacetates. researchgate.net This transformation highlights the reagent's ability to participate in complex bond-forming reactions, leading to molecules with potential applications in catalysis and materials science. researchgate.net

Table 1: Synthesis of Ethyl [(2-chloroethoxy)(4-dimethylaminophenyl)phosphoryl]acetate

| Reactant 1 | Reactant 2 | Key Transformation | Product Class |

|---|

This table illustrates a specific synthetic application of this compound in creating complex organophosphorus molecules.

Application in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (e.g., ALK5 inhibitors, GABAA receptor ligands)

The utility of this compound extends into the pharmaceutical sector, where it is employed in the synthesis of complex heterocyclic molecules that form the core of active pharmaceutical ingredients (APIs).

One specific, documented use is in the development of Activin receptor-like kinase 5 (ALK5) inhibitors. ALK5 is a transmembrane serine/threonine kinase receptor involved in signaling pathways implicated in various fibrotic diseases and cancer. nih.gov In a patented synthetic route, this compound is used to alkylate a complex naphthyridine-pyrazole scaffold. The reaction, carried out in acetonitrile (B52724) with cesium carbonate as a base, demonstrates the compound's utility in the late-stage functionalization of potential drug candidates.

Table 2: Documented Use of this compound in ALK5 Inhibitor Synthesis

| Precursor Molecule | Reagent | Base | Solvent | Target |

|---|

This table summarizes the components of a specific reaction in the synthesis of an ALK5 inhibitor, highlighting the role of this compound.

While the compound is a versatile reagent, its application in the synthesis of Gamma-aminobutyric acid (GABA) A receptor ligands is not prominently documented in surveyed scientific literature. GABA-A receptors are crucial targets for drugs treating anxiety, sleep disorders, and epilepsy. google.comresearchgate.net The synthesis of ligands for these receptors often involves complex heterocyclic chemistry, but specific examples directly employing this compound as a key reagent are not readily found. scbt.com

Stereoselective Transformations Facilitated by this compound

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is a critical aspect of modern organic synthesis, particularly in drug development. While organosilicon chemistry features many examples of stereoselective reactions, such as those starting with chiral silanes, specific instances where this compound itself is a key facilitator of stereocontrol are not widely reported in the chemical literature. researchgate.net Research in this area tends to focus on silicon compounds that have inherent chirality at the silicon center or are used to create chiral intermediates through different mechanisms. researchgate.net

Surface Modification and Functionalization Using this compound

The ability of this compound to alter the chemical properties of surfaces is a key application in materials science. This process leverages the reactivity of the trimethylsilyl group to form stable bonds with various substrates.

Enhancing Surface Properties of Diverse Substrates with this compound

This compound is employed as a surface modifying agent to enhance the properties of materials. The fundamental mechanism involves its action as a silylating agent. It reacts with hydroxyl (-OH) groups present on the surface of many substrates, such as glass, silica (B1680970), or metal oxides. This reaction forms a covalent silicon-oxygen bond, effectively coating the surface with a layer of organosilicon molecules. This modification can alter surface properties, for instance, by increasing hydrophobicity.

Formation of Siloxane Networks for Adhesion and Compatibility Enhancement

A significant application in materials science is the formation of siloxane networks, which can act as adhesion promoters or compatibility layers between different materials. The process is initiated by the hydrolysis of this compound. In the presence of water, the trimethylsilyl ether bond (Si-O-C) is cleaved to form a silanol (B1196071) (a compound with a Si-OH group) and 2-chloroethanol.

These newly formed, reactive silanol intermediates can then undergo a condensation reaction with other silanols. In this step, two silanol groups react to form a stable siloxane bond (Si-O-Si) and a molecule of water. When this process repeats, it creates a cross-linked, three-dimensional polysiloxane network on the substrate surface. This network can improve the adhesion between an inorganic substrate (like glass or metal) and an organic polymer layer, enhancing the durability and performance of composite materials.

In-depth Article on this compound Unattainable Due to Lack of Specific Research Data

The investigation into "this compound" yielded the following outcomes:

General Information: The compound is identified with the chemical formula C₅H₁₃ClOSi. Its primary function is often related to its role as a silylating agent, used to introduce a trimethylsilyl group in chemical reactions and for surface modifications.

Antimicrobial Coatings: Searches for the development of protective coatings with antimicrobial properties using this compound did not yield specific case studies or research data. While the broader class of organosilanes is known for such applications, literature detailing the efficacy and methodology of this particular compound is not available.

Polymer and Composite Materials: Similarly, in-depth information on its role as a coupling agent to tune the mechanical and thermal properties of polymer matrices is scarce. While theoretically possible due to its chemical structure, specific research findings, performance data, and comparative analyses are not present in the accessible literature.

Hybrid Materials: The design and synthesis of hybrid organic-inorganic materials incorporating this compound is another area where specific research is not readily found.

Due to the absence of detailed research findings, data tables, and in-depth scientific discussion directly pertaining to this compound in the requested applications, it is not possible to generate an article that would meet the required standards of being "thorough, informative, and scientifically accurate." The creation of such an article would necessitate access to proprietary industrial research or academic studies that are not available in the public domain.

Therefore, the request to generate an article on the "" focusing on the specified subsections cannot be fulfilled at this time.

Biomedical and Environmental Research Applications of 2 Chloroethoxytrimethylsilane

Development of Silicon-Based Biomaterials and Pharmaceutical Agents Utilizing 2-Chloroethoxytrimethylsilane

The unique chemical properties of this compound make it a significant component in the synthesis of specialized silicon-based materials intended for biomedical use. Its ability to act as a silylating agent allows for the introduction of the trimethylsilyl (B98337) group into various molecular structures, a common strategy for creating precursors to silicone polymers and other organosilicon compounds. These materials are investigated for their potential biocompatibility and utility in medical applications.

Advanced drug delivery systems (DDS) are engineered to optimize the therapeutic efficacy of pharmaceuticals by controlling their release rate and location, thereby maintaining drug concentration within the therapeutic window and improving patient compliance. sciencescholar.uskinampark.com Such systems often rely on polymer-based carriers, which can be designed as reservoir systems, where a drug core is encapsulated by a rate-controlling membrane, or as matrix systems, where the drug is dispersed throughout the polymer. sciencescholar.usqub.ac.uk

This compound can serve as a precursor in the synthesis of silicon-based polymers (silicones) used in these systems. The hydrolysis of the trimethylsilyl ether group can be controlled to form siloxane bonds, creating the backbone of a polymer matrix. The properties of the resulting silicone material can be tailored to control the diffusion rate of an encapsulated drug, allowing for sustained and predictable release over time. kinampark.com The development of such biomaterials is a key area of research aimed at producing more effective and safer therapeutic products. nih.govresearchgate.net Nanoparticle-based systems, including polymeric nanoparticles, are a major focus in this field, offering improved penetration across biological barriers and targeted delivery. qub.ac.uk

In medicinal chemistry, the synthesis of novel, biologically active molecules is a primary objective. Chlorine-containing compounds are a cornerstone of the pharmaceutical industry, with hundreds of approved drugs featuring at least one chlorine atom, highlighting the element's importance in modulating a molecule's therapeutic properties. nih.gov

This compound serves as a key reagent in the synthesis of complex molecules with therapeutic potential. Its dual reactivity allows it to be incorporated into larger structures, acting as a building block for new chemical entities. Research has demonstrated its use in reactions to form phosphorus-carbon bonds, which are present in compounds with significant pharmacological and biochemical properties. researchgate.net For example, studies have detailed the reaction of aryl(dichloro)phosphines with (2-chloroethoxy)trimethylsilane to create novel organophosphorus compounds. researchgate.netbakhtiniada.ru

A specific application is found in the development of inhibitors for activin receptor-like kinase 5 (ALK5), a target in the treatment of fibrotic diseases such as systemic sclerosis. google.com Patent literature describes a synthetic route where this compound is reacted with a complex naphthyridine derivative in the presence of cesium carbonate to produce a precursor to an ALK5 inhibitor. google.com This highlights its role in the late-stage functionalization of complex molecules, a critical step in modern drug discovery.

Table 1: Synthetic Applications of this compound in Medicinal Chemistry

| Reaction Type | Role of this compound | Resulting Product Class | Therapeutic Target/Application | Source |

| Nucleophilic Substitution / Silylation | Reagent | Precursor to ALK5 Inhibitor | Fibrotic Diseases | google.com |

| Phosphonylation | Reagent / Reactant | Organophosphorus Compounds (Phosphorylacetates) | General Pharmacophore Development | researchgate.netbakhtiniada.ru |

Investigating the Biological Activity Profile of this compound

Understanding the intrinsic biological activity of a chemical reagent is crucial for evaluating its potential applications and safety profile. Research into the direct effects of this compound provides insight into how it interacts with biological systems at cellular and systemic levels.

Detailed studies on the specific cellular and molecular interactions of this compound are not widely available in published literature. However, based on its chemical structure, its primary mode of interaction is expected to be its function as a silylating agent. In a biological environment, it would readily react with nucleophilic functional groups, such as the hydroxyl (-OH) groups in water, alcohols, and carboxylic acids, and the amine (-NH2) groups in proteins and peptides. This reaction would lead to the formation of a stable silicon-oxygen or silicon-nitrogen bond, effectively silylating the biological molecule. This process would alter the structure and function of the affected biomolecules, which could underpin its biological effects.

A comprehensive toxicological and ecotoxicological profile for this compound is not available in peer-reviewed literature. The toxicological evaluation of chemicals intended for use in pharmaceutical manufacturing is a critical regulatory requirement to establish safe exposure limits and prevent cross-contamination. pharmsolution.org

Environmental Science Applications of this compound-Derived Materials

While direct applications of this compound in environmental science are not documented, materials derived from it have potential uses. Silanes are widely employed as surface modifying agents and coupling agents to create materials with tailored properties.

Materials synthesized using this compound as a precursor could be used to create specialized hydrophobic coatings. Such coatings are valuable for protecting surfaces from water damage and corrosion. In environmental science, these hydrophobic properties could be applied to the development of sorbent materials for pollution cleanup. By modifying the surface of a substrate like silica (B1680970) or cellulose, materials can be made to selectively absorb non-polar contaminants, such as oil or organic solvents, from water, providing a potential tool for environmental remediation. The low inherent toxicity of the resulting polysiloxane materials after curing would be beneficial for such applications. nih.gov

Materials for Water Purification Technologies Derived from this compound

The pursuit of clean and safe water has driven significant research into advanced purification technologies. A key area of development is the modification of material surfaces to enhance their ability to remove contaminants. This compound, as a reactive organosilane, serves as a valuable precursor and surface modifying agent in the synthesis of materials for water treatment applications. Its utility lies in its ability to functionalize surfaces, such as silica and other metal oxides, introducing specific chemical groups that can selectively bind to pollutants like heavy metals and organic compounds. mdpi.comsemanticscholar.org

The process of functionalization often involves the reaction of the silane (B1218182) with hydroxyl groups present on the surface of a substrate material. mdpi.com This covalent bonding ensures the stability of the functional layer. For instance, the chloroalkyl group in this compound can be further modified, for example, by amination, to introduce amine groups. These amine-functionalized materials exhibit a high affinity for heavy metal ions due to the formation of strong coordination complexes.

Research into related organosilanes, such as (3-aminopropyl)triethoxysilane (APTES), has demonstrated the effectiveness of this approach. When materials like magnetite nanoparticles (Fe3O4 NPs) are functionalized with APTES, they show a remarkable increase in their efficiency for removing heavy metals like cadmium (Cd) from water. mdpi.com Studies have shown that such modified nanoparticles can achieve removal efficiencies of up to 94%. mdpi.com The table below illustrates the potential enhancement in heavy metal removal by functionalizing a base material with aminosilanes, a modification achievable starting from chloroalkylsilanes like this compound.

Table 1: Comparative Cadmium (Cd) Removal Efficiency of Bare and Aminosilane-Functionalized Magnetite Nanoparticles (Fe3O4 NPs)

| Adsorbent | Cd Removal Efficiency (%) |

|---|---|

| Bare Fe3O4 NPs | < 60 |

| APTES-Functionalized Fe3O4 NPs | 94 |

Data sourced from studies on APTES-functionalized nanoparticles, demonstrating the potential of silane functionalization. mdpi.com

Furthermore, the introduction of silyl (B83357) groups onto the surface of filtration membranes can alter their surface properties, such as hydrophilicity and charge, which can in turn improve their resistance to fouling and enhance the rejection of specific contaminants. rsc.orgresearchgate.net While direct studies on this compound for membrane modification are not abundant, the principles of surface modification using organosilanes are well-established in the field of membrane science for water purification. mdpi.comcityu.edu.hk

Soil Stabilization and Remediation Applications of this compound

The stability and mechanical properties of soil are critical for various construction and environmental applications. Organosilanes, including compounds like this compound, are being explored as effective agents for soil stabilization and remediation. The primary mechanism involves the reaction of the silane with silica-based particles in the soil, creating a hydrophobic surface. This water-repellent characteristic is due to the formation of strong, covalent Si-O-Si bonds, which provides a durable modification. nih.govresearchgate.net

This induced hydrophobicity can significantly reduce water infiltration into the soil, which is beneficial for applications such as landfill covers and liners, where preventing leachate generation is crucial. nih.govresearchgate.net By minimizing water ingress, the potential for contaminant transport is significantly reduced.

Moreover, the treatment of soils with organosilanes has been shown to improve their engineering properties. Research has demonstrated that organosilane modification can lead to an increase in the California Bearing Ratio (CBR), a measure of soil strength, and a dramatic reduction in hydraulic conductivity and swell potential. researchgate.net For instance, one field trial showed that organosilane treatment increased the CBR from 1.9 to 6.0 and decreased the hydraulic conductivity from 9.2 × 10⁻⁵ cm/s to 1.0 × 10⁻⁷ cm/s. researchgate.net The table below summarizes the typical improvements observed in soil properties after treatment with organosilanes.

Table 2: Improvement of Soil Properties with Organosilane Treatment

| Property | Unmodified Soil | Organosilane-Modified Soil |

|---|---|---|

| California Bearing Ratio (CBR) | 1.9 | 6.0 |

| Expansion Index (%) | 2.0 | 0.24 |

| Hydraulic Conductivity (cm/s) | 9.2 x 10⁻⁵ | 1.0 x 10⁻⁷ |

Data based on field trials of organosilane soil modification. researchgate.net

In the context of remediation, functionalized quartz sand with amino-silanes has been shown to effectively bind heavy metals in soil, reducing their mobility and bioavailability. mdpi.com The amine groups act as chelation sites for metal ions like copper, cobalt, and nickel. mdpi.com this compound can serve as a starting material for creating such amino-functionalized silanes, which can then be applied to contaminated soils to immobilize heavy metals.

Strategies for Carbon Dioxide Capture and Storage Utilizing this compound-Based Materials

The capture and storage of carbon dioxide (CO2) is a critical strategy for mitigating climate change. A promising approach involves the use of solid adsorbents that can selectively capture CO2 from flue gases and other industrial emissions. This compound plays a role as a versatile chemical for the functionalization of adsorbent materials, enhancing their CO2 capture performance.

The primary strategy involves modifying high-surface-area materials, such as mesoporous silica (e.g., MCM-48, SBA-15) or activated carbon, with amine-containing groups. nih.govmdpi.comnih.gov The chloro group in this compound can be readily converted to an amine group through nucleophilic substitution. These amine-functionalized silanes are then grafted onto the surface of the porous support. The resulting materials exhibit significantly higher CO2 adsorption capacities compared to their unmodified counterparts, due to the chemical reaction between the basic amine groups and the acidic CO2 molecules. mdpi.comnih.gov

Research on amine-functionalized mesoporous silicas, using compounds analogous to derivatives of this compound like APTES, has shown substantial increases in CO2 adsorption. For example, modifying MCM-48 silica with a Schiff base derived from an aminosilane (B1250345) resulted in a CO2 adsorption capacity of 4.60 mmol/g. nih.gov This represents a significant improvement over the unmodified material. The table below presents the CO2 adsorption capacities of different mesoporous silicas before and after functionalization with amine-containing silanes.

Table 3: CO2 Adsorption Capacities of Mesoporous Silicas Before and After Amine Functionalization

| Adsorbent Material | Functionalizing Agent | CO2 Adsorption Capacity (mmol/g) |

|---|---|---|

| MCM-48 (unmodified) | - | ~2.3 |

| MCM-48 (modified) | Schiff base from aminosilane | 4.60 |

| SBA-15 (unmodified) | - | ~1.0 |

| SBA-15 (modified) | Aminophosphonate from aminosilane | 2.20 |

Data sourced from studies on amine-functionalized mesoporous silicas. nih.gov

These functionalized materials often exhibit good stability and can be regenerated for multiple adsorption-desorption cycles with only a minor decrease in performance, which is a crucial factor for their practical application in industrial settings. nih.gov The development of such materials, facilitated by versatile precursors like this compound, is a key area of research for advancing carbon capture technologies.

Advanced Analytical Methodologies for the Study of 2 Chloroethoxytrimethylsilane

Spectroscopic Techniques for Structural and Electronic Characterization of 2-Chloroethoxytrimethylsilane

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different proton environments within the molecule. The trimethylsilyl (B98337) group ((CH₃)₃Si-) typically exhibits a sharp singlet peak at approximately 0.1 ppm. The protons of the ethoxy group (-OCH₂CH₂Cl) appear as multiplets in the range of 3.5 to 4.0 ppm. The integration of these signals confirms the ratio of protons in the different groups. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum gives direct insight into the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal. bhu.ac.in For this compound, signals corresponding to the trimethylsilyl group and the two carbons of the chloroethoxy group are expected. The general range for aliphatic carbons is between 10-40 ppm. bhu.ac.in

A typical solvent for NMR analysis of similar compounds is a deuterated solvent like chloroform-d (B32938) (CDCl₃) to avoid interference from solvent protons. docbrown.info Tetramethylsilane (TMS) is commonly used as an internal standard, with its signal set to 0.0 ppm. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃Si- | ~0.1 | Singlet |

| -OCH₂- | ~3.8 | Triplet |

| -CH₂Cl | ~3.6 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| (CH₃)₃Si- | ~0 |

| -OCH₂- | ~60-70 |

| -CH₂Cl | ~40-50 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing their characteristic vibrational modes. specac.comdtu.dk

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. Key absorptions include the Si-O-C stretch, typically found around 1100 cm⁻¹, and C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 2850-3000 cm⁻¹ region. libretexts.org The presence of the C-Cl bond can also be identified by its characteristic absorption. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that is unique to the molecule. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides information on the vibrational modes of a molecule by measuring the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the Si-C and C-C backbone vibrations. The intensity of a Raman peak is related to the concentration of the substance being analyzed. avantesusa.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| Si-O-C | Stretching | ~1100 |

| C-Cl | Stretching | 600-800 |

| CH₂ | Bending | 1450-1470 |

| Si-(CH₃)₃ | Rocking | ~840 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org When combined with gas chromatography (GC-MS), it allows for the separation and identification of components in a mixture. chalmers.se

In a mass spectrometer, the molecule is ionized, typically by electron ionization, to form a molecular ion (M⁺). gbiosciences.com The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. For this compound (C₅H₁₃ClOSi), the expected molecular weight is approximately 152.7 g/mol . nist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the mass spectrum will show a characteristic M+2 peak with an intensity about one-third that of the molecular ion peak. chemguide.co.uk

The molecular ion can then fragment into smaller, charged species. The fragmentation pattern is predictable and provides valuable structural information. Common fragmentation pathways for silyl (B83357) ethers include cleavage of the Si-O bond and α-cleavage. nih.govlibretexts.org

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z |

| [ (CH₃)₃Si ]⁺ | 73 |

| [ CH₂=CHOSi(CH₃)₃ ]⁺ | 117 |

| [ ClCH₂CH₂O ]⁺ | 79/81 |

| [ (CH₃)₂SiCl ]⁺ | 93/95 |

Chromatographic and Separation Science Methods for this compound

Chromatographic techniques are crucial for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring of this compound

Gas chromatography (GC) is a primary method for determining the purity of volatile compounds like this compound. emerson.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. dtic.mil The components of the sample separate based on their differential interactions with the stationary phase, with different compounds eluting from the column at different times (retention times). The purity of a sample can be determined by comparing the area of the main peak to the areas of any impurity peaks.

GC is also invaluable for monitoring the progress of chemical reactions. By taking aliquots of the reaction mixture at different times and analyzing them by GC, the consumption of reactants and the formation of products can be tracked, allowing for the optimization of reaction conditions. Common detectors used with GC include the flame ionization detector (FID), which is sensitive to organic compounds, and the thermal conductivity detector (TCD). emerson.comdtic.mil

High-Performance Liquid Chromatography (HPLC) for Analysis of Complex Mixtures Involving this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a liquid mixture. researchgate.netresearchgate.net Its application to the analysis of complex mixtures containing this compound is crucial for quality control, reaction monitoring, and stability studies.

Given that this compound is a non-polar organosilicon compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for its separation. sielc.comyoutube.com In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol. youtube.comnih.gov

A hypothetical RP-HPLC method for a mixture containing this compound and related impurities could be designed as follows. The separation would be achieved on a C18 column, which provides excellent retention for non-polar compounds. researchgate.netdtic.mil An isocratic mobile phase, a mixture of acetonitrile and water, would likely be effective. The higher the proportion of acetonitrile, the stronger the mobile phase and the shorter the retention time for the non-polar analyte. nih.gov

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which is necessary for detection by common UV-Vis detectors. vsm-instruments.com To overcome this, derivatization of the analyte could be employed. For instance, a reaction could be designed to introduce a UV-absorbing or fluorescent tag to the molecule. Alternatively, a universal detector that does not rely on the optical properties of the analyte, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), could be used. sielc.com An HPLC-MS system would offer the dual benefit of separation and mass-based identification, providing a high degree of specificity and sensitivity.

The following table outlines a potential set of parameters for an RP-HPLC method for the analysis of this compound.

| Parameter | Value/Type | Rationale |

| Column | C18, 5 µm particle size, 4.6 x 150 mm | Standard for reversed-phase separation of non-polar compounds. dtic.mil |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) | Acetonitrile is a common strong solvent in RP-HPLC. The ratio can be optimized for best separation. nih.gov |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical scale HPLC. |

| Detection | UV at 210 nm (if derivatized) or ELSD/MS | Native this compound has poor UV absorbance. Derivatization or a universal detector is likely necessary. sielc.comvsm-instruments.com |

| Injection Volume | 10 µL | A standard volume for analytical injections. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

Microscopy and Surface Analysis Techniques Applied to this compound-Modified Surfaces

When this compound is used to modify surfaces, a suite of microscopy and surface analysis techniques is employed to characterize the resulting film's topography, morphology, and elemental composition. These methods are essential for understanding the structure-property relationships of the modified material.

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography and Mechanical Properties